![molecular formula C14H12ClN3O B5779572 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol
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Overview
Description
- MMV665850 is a compound that has been evaluated for its potential as an antibabesial agent.
- Babesiosis is an infectious disease caused by Babesia parasites, and there is a need for effective drugs to combat this disease.
- MMV665850 belongs to a class of compounds known as the Malaria Box , which contains diverse chemical entities with potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
The compound binds to the tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption leads to the malsegregation of chromosomes, causing aneugenic effects .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process, leading to aneuploidy and polyploidy in germ cells and somatic cells . This disruption of normal cell division can lead to various downstream effects, including potential teratogenic effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of normal cell division due to its interaction with tubulin proteins . This can lead to aneuploidy and polyploidy in both germ cells and somatic cells . In addition, the compound has been found to have potential teratogenic effects .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for MMV665850 are not readily available in the literature.
- it is part of the Malaria Box, which suggests that it was synthesized and curated for its antimalarial properties.
Chemical Reactions Analysis
- The exact types of reactions that MMV665850 undergoes are not explicitly documented.
- Common reagents and conditions associated with its synthesis and functionalization remain undisclosed.
- Major products formed from its reactions are not specified.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the target compound, have demonstrated notable antimicrobial properties. Research indicates that compounds with benzimidazole motifs exhibit activity against various bacterial and fungal strains.
Case Studies and Findings
- A study reported that derivatives of benzimidazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .
- The minimum inhibitory concentration (MIC) for some synthesized derivatives was found to be as low as 5.19 µM, indicating potent antibacterial effects comparable to standard antibiotics .
- Antifungal efficacy was also noted, with certain derivatives exhibiting MIC values lower than those of established antifungal agents like fluconazole .
Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented, with several studies highlighting their effectiveness against various cancer cell lines.
Research Highlights
- A compound similar to 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol was evaluated for its anticancer activity and showed an IC50 value of 4.12 µM against certain cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Neuroprotective Effects
Recent investigations have begun to explore the neuroprotective potential of benzimidazole derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.
Key Findings
- Some studies have focused on the ability of benzimidazole compounds to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds exhibiting strong AChE inhibitory activity could potentially enhance cognitive function by increasing acetylcholine levels .
- In vitro assays demonstrated that certain derivatives could significantly inhibit AChE with IC50 values indicating strong potential for therapeutic applications in neurodegenerative disorders .
Summary of Pharmacological Properties
The following table summarizes the pharmacological activities associated with this compound and related compounds:
Comparison with Similar Compounds
- MMV665850 shares structural similarity with other compounds.
- For example, it shows maximum structural similarity (MSS) with atovaquone and diminazene aceturate (DA) .
- Similar compounds in terms of structure and function are not explicitly listed.
Biological Activity
The compound 2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a chlorophenol group, which is known for its diverse pharmacological properties. The IUPAC name for this compound is 4-chloro-2-[1-(1H-benzimidazol-2-yl)aminomethyl]phenol . Its molecular formula is C16H16ClN3O, with a molecular weight of approximately 303.77 g/mol.
Benzimidazole derivatives typically exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Benzimidazole compounds often disrupt microbial cell wall synthesis or inhibit nucleic acid synthesis, leading to cell death.
- Anticancer Activity : They may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Anti-inflammatory Effects : Some derivatives inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.
Biological Activity Overview
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Potential
Research involving the cytotoxic effects of this compound on human cancer cell lines revealed promising results:
- The compound exhibited an IC50 value below 10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
- Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways and caspase activation, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
In a cellular model of inflammation, this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Properties
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSCGMRUIMBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.